

solubility and stability of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole

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Compound of Interest

Compound Name: 2-Phenyl-4-(trifluoromethyl)-1H-imidazole

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An In-depth Technical Guide to the Solubility and Stability of **2-Phenyl-4-(trifluoromethyl)-1H-imidazole**

Disclaimer: This document provides a technical guide on the methodologies for determining the solubility and stability of **2-Phenyl-4-(trifluoromethyl)-1H-imidazole**. As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this guide outlines established experimental protocols and theoretical considerations based on structurally related compounds and general principles of pharmaceutical and chemical science. The data presented in the tables are illustrative examples to guide researchers in their experimental design and data presentation.

Introduction

2-Phenyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic organic compound featuring a phenyl group at the 2-position and a trifluoromethyl group at the 4-position of the imidazole ring. The imidazole scaffold is a critical component in many biologically active molecules, and the strategic inclusion of phenyl and trifluoromethyl moieties can significantly influence a compound's physicochemical properties. The trifluoromethyl (-CF₃) group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.^{[1][2]} A thorough understanding of the solubility and stability of **2-Phenyl-4-(trifluoromethyl)-1H-imidazole** is therefore paramount for its potential applications in drug discovery, materials science, and chemical synthesis.

This guide provides a comprehensive framework for the systematic characterization of this compound's solubility and stability, detailing theoretical expectations, practical experimental protocols, and data presentation formats for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of a compound are the basis for understanding its behavior in various environments. While experimental values for **2-Phenyl-4-(trifluoromethyl)-1H-imidazole** are not readily available, its properties can be predicted based on its structure and data from analogous compounds.

Property	Predicted Value / Information	Rationale / Source
Molecular Formula	$C_{10}H_7F_3N_2$	Based on chemical structure.
Molecular Weight	212.17 g/mol	Based on chemical structure. [3]
Appearance	White to off-white crystalline powder	Typical appearance for similar phenyl-imidazole compounds. [4][5]
pKa	~5-6	The basicity of the imidazole ring is reduced by the electron-withdrawing effects of the phenyl and trifluoromethyl groups.
LogP (octanol-water)	~2.5-3.5	The phenyl group significantly increases lipophilicity (LogP of 2-phenylimidazole is ~1.88). The $-CF_3$ group further enhances lipophilicity.[1][6]

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and is essential for designing formulations and experimental assays. The presence of the lipophilic phenyl and trifluoromethyl groups suggests that **2-Phenyl-4-(trifluoromethyl)-1H-imidazole** will have low aqueous solubility but good solubility in common organic solvents.^{[1][4][7]} Phenylimidazoles, in general, exhibit significantly lower solubility in various solvents compared to unsubstituted 1H-imidazole.^[7]

Illustrative Solubility Data

The following table presents illustrative solubility data for **2-Phenyl-4-(trifluoromethyl)-1H-imidazole** to serve as a guideline for experimental design. These values are estimations based on the properties of 2-phenylimidazole and the known effects of trifluoromethyl substitution.

Solvent	Type	Expected Solubility Range (mg/mL)
Water	Aqueous	< 0.1
Phosphate-Buffered Saline (pH 7.4)	Aqueous Buffer	< 0.1
Methanol	Polar Protic	10 - 50
Ethanol	Polar Protic	10 - 50
Dichloromethane (DCM)	Chlorinated	5 - 20
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	> 100
N,N-Dimethylformamide (DMF)	Polar Aprotic	> 100
Toluene	Non-polar Aromatic	< 1

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.^{[8][9]}

Objective: To determine the equilibrium solubility of **2-Phenyl-4-(trifluoromethyl)-1H-imidazole** in various solvents at a controlled temperature.

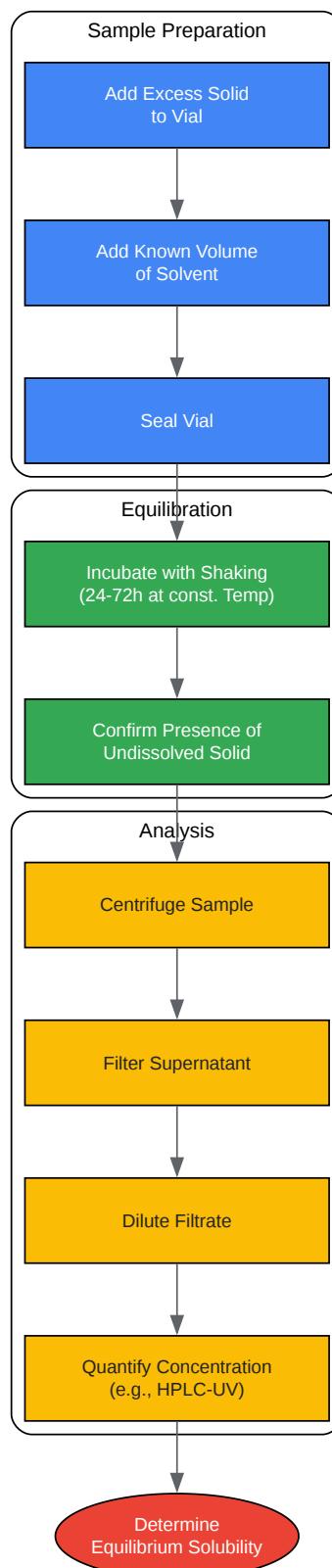
Materials:

- **2-Phenyl-4-(trifluoromethyl)-1H-imidazole** (crystalline solid)
- Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, DMSO)
- Glass vials with screw caps
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Analytical balance
- Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
- Syringe filters (e.g., 0.22 μ m or 0.45 μ m)

Procedure:

- Add an excess amount of solid **2-Phenyl-4-(trifluoromethyl)-1H-imidazole** to a glass vial. The excess should be sufficient to ensure undissolved solid remains at equilibrium.
- Add a known volume of the selected solvent to the vial.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.^[8]
- After incubation, visually confirm the presence of undissolved solid in each vial.
- Allow the vials to stand at the set temperature to let larger particles settle.

- Centrifuge the samples at high speed to pellet the remaining undissolved solid.
- Carefully withdraw an aliquot of the clear supernatant.
- Filter the supernatant through a syringe filter compatible with the solvent to remove any remaining microscopic particles.
- Immediately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of the dissolved compound in the diluted filtrate using a pre-validated analytical method.
- The experiment should be performed in triplicate for each solvent.



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Experimental Workflow for Shake-Flask Solubility Determination

Stability Profile

Assessing the intrinsic stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Imidazole derivatives can be susceptible to degradation under hydrolytic (acidic/basic) and photolytic conditions. The C-F bond in the trifluoromethyl group is exceptionally strong, suggesting this moiety will be highly stable to metabolic and chemical degradation.[1]

Expected Stability under Stress Conditions

The following table summarizes the likely stability of **2-Phenyl-4-(trifluoromethyl)-1H-imidazole** under forced degradation conditions, as recommended by ICH guidelines.[10]

Stress Condition	Parameters	Expected Outcome
Acidic Hydrolysis	0.1 M HCl, Heat (e.g., 60 °C)	Potential for degradation via hydrolysis of the imidazole ring.
Basic Hydrolysis	0.1 M NaOH, Heat (e.g., 60 °C)	Potential for degradation. Imidazole rings can be sensitive to strong bases.
Oxidation	3% H ₂ O ₂ , Room Temp	Moderate stability expected; the imidazole ring can be susceptible to oxidation.
Thermal	60-80 °C (Solid & Solution)	Expected to be relatively stable, but testing is necessary.
Photolytic	ICH Q1B exposure (UV/Vis light)	Potential for photodegradation due to the aromatic and heterocyclic ring systems.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[11][12][13]

Objective: To investigate the intrinsic stability of **2-Phenyl-4-(trifluoromethyl)-1H-imidazole** and identify potential degradation pathways under various stress conditions.

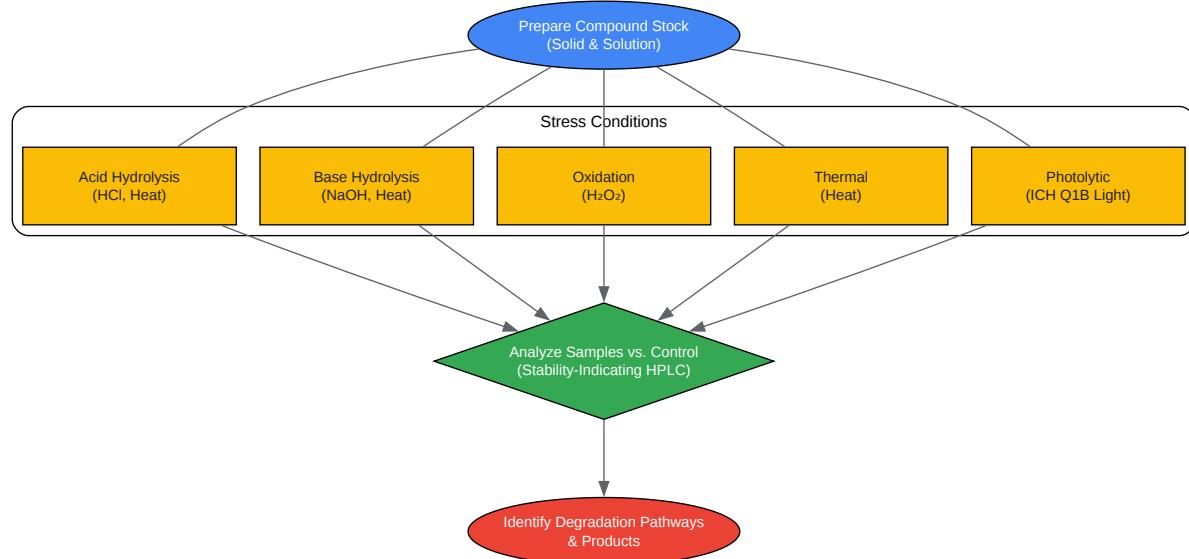
Materials:

- **2-Phenyl-4-(trifluoromethyl)-1H-imidazole**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- A suitable solvent in which the compound is soluble and stable (e.g., Methanol, Acetonitrile)
- Temperature-controlled ovens/baths
- Photostability chamber
- Validated stability-indicating HPLC method (e.g., HPLC-UV, LC-MS)

Procedure:

- Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).[11]
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[11] Withdraw samples at various time points, neutralize with an equivalent amount of base, dilute, and analyze.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at an elevated temperature (e.g., 60 °C) for a defined period. Withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a defined period (e.g., 24 hours).[10] Withdraw samples, dilute, and analyze.
- Thermal Degradation:

- Solution: Store the stock solution at an elevated temperature (e.g., 60-80 °C).
- Solid State: Place the solid compound in an oven at an elevated temperature.
- Analyze samples at various time points.
- Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[\[11\]](#) Analyze the samples and compare them to a control sample protected from light.
- Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without overly complex degradation profiles.[\[10\]](#) The method should be able to separate all significant degradation products from the parent peak and from each other.



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Logical Workflow for a Forced Degradation Stability Study

Conclusion

While specific experimental data on the solubility and stability of **2-Phenyl-4-(trifluoromethyl)-1H-imidazole** are not currently in the public domain, a robust characterization can be achieved by applying the established methodologies outlined in this guide. Based on its chemical structure, the compound is anticipated to have low aqueous solubility and good solubility in polar organic solvents like DMSO and DMF. Its stability is likely to be robust under neutral, ambient conditions, with potential liabilities under harsh acidic,

basic, or photolytic stress. The trifluoromethyl group is expected to confer a high degree of metabolic stability.

The provided experimental protocols for the shake-flask solubility assay and forced degradation studies offer a comprehensive framework for researchers to generate the critical data needed to advance the development of **2-Phenyl-4-(trifluoromethyl)-1H-imidazole** for its intended applications in research and medicine.

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